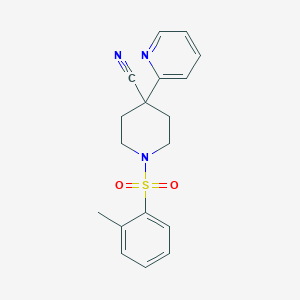![molecular formula C11H14N4O B7050189 2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine](/img/structure/B7050189.png)
2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine typically involves the reaction of 2-methylimidazole with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a halogenated pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methylimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the imidazole ring .
Scientific Research Applications
2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyrimidine: Lacks the imidazole moiety, making it less versatile in certain applications.
4-Methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine: Similar structure but without the methoxy group, which can affect its reactivity and biological activity.
Uniqueness
2-Methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine is unique due to the presence of both methoxy and imidazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-4-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-10(6-13-11(14-8)16-3)7-15-5-4-12-9(15)2/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJWUICBBWECDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CN2C=CN=C2C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
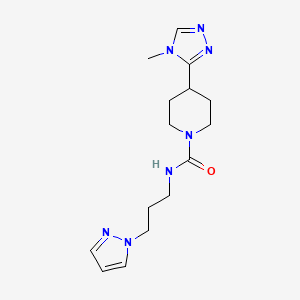
![1-[(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one](/img/structure/B7050113.png)
![4-[3-[4-[(4-Cyanophenyl)methyl]piperazin-1-yl]propyl]oxane-4-carbonitrile](/img/structure/B7050126.png)
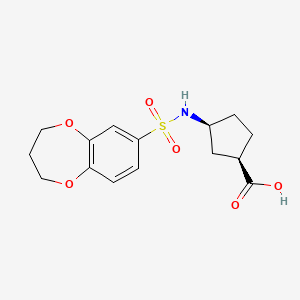
![2-[(2-Methoxy-4-methylpyrimidin-5-yl)methyl-propan-2-ylamino]ethanol](/img/structure/B7050137.png)
![N-[2-(dimethylamino)phenyl]-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7050145.png)
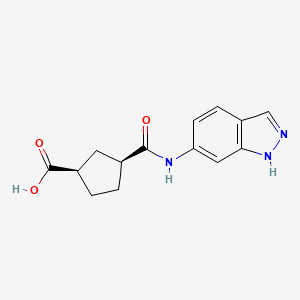
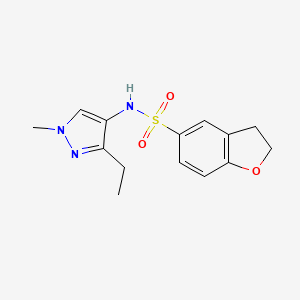
![3-[4-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)morpholin-2-yl]phenol](/img/structure/B7050175.png)
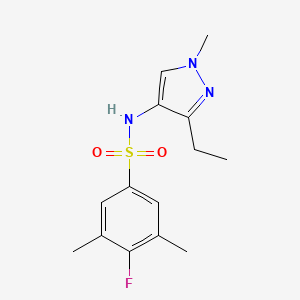
![2-(3,5-Dimethylphenoxy)-1-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7050178.png)
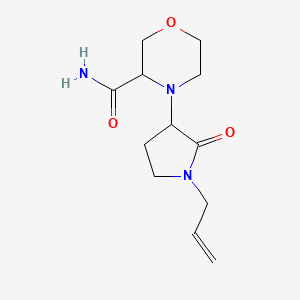
![Ethyl 1-[(2-morpholin-4-ylpyridin-4-yl)methylcarbamoyl]piperidine-3-carboxylate](/img/structure/B7050195.png)
